molecular formula C25H28O11 B1197493 Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate CAS No. 82290-17-3

Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate

Cat. No. B1197493
CAS RN: 82290-17-3
M. Wt: 504.5 g/mol
InChI Key: ZZKFDOQILIXHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate” is a chemical compound with the molecular formula C25H28O11 . It has an average mass of 504.483 Da and a monoisotopic mass of 504.163147 Da . This compound is also known as sergeolide .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characterization : The compound's structure, characterized by all-trans ring fusion and pseudo-equatorial positioning of carbomethoxy and acetyloxy moieties, provides insights into its molecular configuration and potential reactivity. Hydroxyl groups in this compound are positioned trans to each other, which might influence its chemical behavior (Zukerman-Schpector et al., 1994).

  • Synthetic Processes : Research on compounds with similar structures involves various synthetic methods such as dehydration, hydrolysis, acetylation, reduction, and epoxidation. These processes are crucial for modifying the compound to achieve desired properties and functions (Sirat et al., 1979).

Chemical Properties and Reactions

  • Molecular Properties : The understanding of molecular properties such as crystallization, cell parameters, and density plays a significant role in the compound's applications in scientific research. These properties are fundamental for predicting its behavior in different chemical environments (Smirnova et al., 2010).

  • Chemical Reactions : Detailed studies on related compounds include examining their reactions with other chemicals, which can provide insights into potential applications and reactivity of methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.0²,⁸.0⁵,⁹.0⁸,¹³.0¹⁷,²¹]docosa-17,21-diene-5-carboxylate. Such reactions include Diels-Alder reactions, which are fundamental in organic synthesis (Yates et al., 1988).

Applications in Organic Chemistry and Synthesis

  • Synthesis of Complex Molecules : The compound's structure makes it a candidate for the synthesis of complex organic molecules, including macrocyclic ligands and other organic compounds. These synthetic applications are vital in medicinal chemistry and material science (Kang et al., 1992).

  • Catalytic and Enantioselective Processes : Research on similar compounds has demonstrated their role in catalytic and enantioselective processes, which are crucial in developing pharmaceuticals and fine chemicals. Understanding these processes can lead to the development of more efficient and selective synthetic routes (Sobolev et al., 2002).

properties

CAS RN

82290-17-3

Product Name

Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate

Molecular Formula

C25H28O11

Molecular Weight

504.5 g/mol

IUPAC Name

methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate

InChI

InChI=1S/C25H28O11/c1-9-11-5-15(27)35-13(11)7-23(3)12(9)6-14-24-8-33-25(22(31)32-4,20(29)16(28)18(23)24)19(24)17(21(30)36-14)34-10(2)26/h5,7,9,12,14,16-20,28-29H,6,8H2,1-4H3

InChI Key

ZZKFDOQILIXHHH-UHFFFAOYSA-N

SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C6C1=CC(=O)O6)C)O)O)C(=O)OC

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C6C1=CC(=O)O6)C)O)O)C(=O)OC

synonyms

sergeolide
sergiolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate
Reactant of Route 2
Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate
Reactant of Route 3
Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate
Reactant of Route 4
Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate
Reactant of Route 5
Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate
Reactant of Route 6
Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate

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